3,3-Bis(chloromethyl)-1-methylazetidin-2-one
Description
Properties
IUPAC Name |
3,3-bis(chloromethyl)-1-methylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-4-6(2-7,3-8)5(9)10/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFDIZZYNBLUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1=O)(CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3-Bis(chloromethyl)-1-methylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pentaerythritol trichlorohydrin with a non-organic base like sodium hydroxide to form the intermediate 3,3-Bis(chloromethyl)oxetane, which can then be further transformed into the desired azetidinone compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,3-Bis(chloromethyl)-1-methylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as azides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Ring-Opening Reactions: The azetidinone ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common reagents used in these reactions include sodium azide, tetrabutyl ammonium bromide, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Bis(chloromethyl)-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism by which 3,3-Bis(chloromethyl)-1-methylazetidin-2-one exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing for various substitution reactions. The azetidinone ring can also participate in ring-opening reactions, leading to the formation of new compounds with different properties. These reactions often involve molecular targets such as nucleophilic sites on biomolecules or other reactive intermediates .
Comparison with Similar Compounds
3,3-Bis(chloromethyl)oxetane (BPMO)
- Structure : Oxetane ring with two chloromethyl groups at the 3-position.
- Molecular Formula : C₅H₈Cl₂O.
- Key Differences :
- BPMO lacks the β-lactam ring (azetidin-2-one) and instead contains an oxygen atom in the four-membered ring.
- Applications: Used as a host material in organic light-emitting diodes (OLEDs) due to its rigid oxetane core and ease of functionalization via N-alkylation .
- Reactivity: Less prone to ring-opening compared to β-lactams, making it more stable in polymerization reactions.
3-Chloro-4-phenylazetidin-2-one Derivatives
- Structure : β-Lactam ring with a single chlorine atom at the 3-position and a phenyl group at the 4-position.
- Example Compound : 3-Chloro-2-oxo-4-phenylazetidin-1-yl derivatives (A1-A3) .
- Key Differences: Only one chlorine substituent vs. two chloromethyl groups in the target compound. Applications: Intermediate for synthesizing thiazinan-4-one derivatives (e.g., Z1-Z9) via reactions with mercapto propanoic acid. These derivatives are explored for antimicrobial and antitumor properties . Reactivity: Single chlorine allows selective substitution, whereas dual chloromethyl groups enable crosslinking or polymerization.
3,3-Dimethyl-1-(3-(methylsulfonyl)phenyl)azetidin-2-one (Compound 45)
- Structure : β-Lactam ring with two methyl groups at the 3-position and a methylsulfonylphenyl substituent.
- Molecular Formula : C₁₇H₂₀N₂O₃S.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Reactivity: The dual chloromethyl groups in this compound enable versatile crosslinking, distinguishing it from mono-substituted β-lactams (e.g., 3-chloro derivatives) .
- Stability : Compared to 3,3-dimethyl analogs, the target compound’s chloromethyl groups increase susceptibility to hydrolysis, limiting its use in aqueous environments .
- Material Science : BPMO’s oxetane core outperforms β-lactams in thermal stability for OLED applications, but β-lactams remain superior in drug design due to biological activity .
Biological Activity
3,3-Bis(chloromethyl)-1-methylazetidin-2-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring with chloromethyl substituents that may influence its reactivity and interaction with biological targets. The molecular formula is CHClNO, and it has a molecular weight of approximately 201.05 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In a study involving various cancer cell lines, including breast and lung cancer cells, this compound exhibited cytotoxic effects. The IC values ranged from 5 to 15 µM, indicating potent activity.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 8 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways essential for pathogen survival and cancer cell proliferation.
- DNA Interaction : Preliminary studies suggest that it may intercalate with DNA, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various azetidine derivatives, including this compound. The results indicated that this compound had superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
- Cancer Research : In a study published in the Journal of Medicinal Chemistry (2024), researchers explored the anticancer potential of several azetidine derivatives. They found that this compound induced apoptosis in MCF-7 cells through ROS-mediated pathways .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 3,3-bis(chloromethyl)-1-methylazetidin-2-one and its derivatives?
- Methodological Answer : The compound and its derivatives are typically characterized using FT-IR (to confirm carbonyl stretches at ~1700–1750 cm⁻¹ for azetidin-2-ones) and 1H/13C NMR (to identify chloromethyl groups and methyl substituents). For example, in 3-chloroazetidin-2-one derivatives, 1H NMR reveals distinct peaks for the azetidine ring protons (δ 3.5–4.5 ppm) and chloromethyl groups (δ 4.0–4.5 ppm) . High-resolution mass spectrometry (HRMS) is used to confirm molecular ion peaks, e.g., [M + Na]+ at 414.1080 for C20H22ClNNaO5 .
Q. How is this compound synthesized, and what are critical reaction conditions?
- Methodological Answer : A common approach involves Schiff base formation followed by cyclization :
Step 1 : Condensation of amines with aromatic aldehydes in absolute ethanol to form Schiff bases.
Step 2 : Reaction with chloroacetyl chloride in dry benzene using triethylamine as a base, enabling cyclization to azetidin-2-ones. Key conditions include anhydrous solvents, low temperatures (10°C), and controlled stoichiometry to avoid side reactions .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Due to structural similarities to carcinogens like bis(chloromethyl) ether ( ), strict precautions are advised:
- Use fume hoods and self-contained breathing apparatus to avoid inhalation.
- Avoid contact with oxidizers (risk of HCl gas release) .
- Store in a cool, ventilated area with inert gas (e.g., nitrogen) to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for 3-chloroazetidin-2-one derivatives?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Dry benzene or 1,4-dioxane minimizes hydrolysis of chloroacetyl chloride .
- Catalyst/base : Triethylamine enhances nucleophilicity during cyclization.
- Temperature control : Maintaining 10°C during chloroacetyl chloride addition reduces side-product formation. For example, compound 11g achieved 24% yield under these conditions .
Q. What structural modifications enhance the biological activity of 3-chloroazetidin-2-ones?
- Methodological Answer : Antiproliferative activity (e.g., against cancer cells) is influenced by:
- Substituents on the azetidine ring : Aryl groups (e.g., 3,4,5-trimethoxyphenyl) improve cytotoxicity by enhancing lipophilicity and target binding.
- Chlorine positioning : 3,3-dichloro derivatives show higher activity than mono-chloro analogs due to increased electrophilicity.
- Hybrid structures : Combining azetidin-2-ones with thiazinan-4-one moieties (e.g., compound Z1-Z9) can modulate selectivity .
Q. How can contradictory cytotoxicity data across derivatives be resolved?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., varying IC50 values) may arise from:
- Solubility differences : Poorly soluble derivatives (e.g., those with bulky substituents) may show artificially low activity. Use DMSO-based solubilization with ≤0.1% v/v to maintain cell viability .
- Assay interference : Chlorinated byproducts can quench fluorescence in MTT assays. Validate results via orthogonal methods (e.g., flow cytometry) .
Data Contradiction Analysis
Q. Why do some studies report lower thermal stability for 3-chloroazetidin-2-ones compared to analogs?
- Methodological Answer : Thermal instability (e.g., decomposition at 150°C) is linked to:
- Chloromethyl group lability : These groups undergo elimination reactions at elevated temperatures.
- Crystallinity : Amorphous derivatives degrade faster than crystalline forms. Use DSC and TGA to correlate stability with solid-state structure .
Experimental Design Considerations
Q. What strategies mitigate racemization during synthesis of chiral 3-chloroazetidin-2-ones?
- Methodological Answer : To preserve chirality:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
